molecular formula C20H26O2S B3053572 1,1'-Sulfonylbis(4-tert-butylbenzene) CAS No. 5453-70-3

1,1'-Sulfonylbis(4-tert-butylbenzene)

Cat. No.: B3053572
CAS No.: 5453-70-3
M. Wt: 330.5 g/mol
InChI Key: DQGFHAXHQIHSOQ-UHFFFAOYSA-N
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Description

1,1’-Sulfonylbis(4-tert-butylbenzene) is an organic compound known for its unique chemical properties. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and benzene. This compound has been widely used in scientific research due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1’-Sulfonylbis(4-tert-butylbenzene) typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a suitable base. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

1,1’-Sulfonylbis(4-tert-butylbenzene) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Sulfonylbis(4-tert-butylbenzene) has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of new materials, including polymers and electronic devices such as OLEDs and solar cells.

    Biochemistry: It has been studied for its potential antioxidant properties and its ability to act as a radical scavenger, protecting cells from oxidative stress.

    Medicine: Research has shown that it possesses anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1,1’-Sulfonylbis(4-tert-butylbenzene) is not fully understood. it is believed to act as a radical scavenger by donating a hydrogen atom to free radicals, thus preventing them from causing cellular damage. Its antioxidant properties may also contribute to its ability to protect cells from oxidative stress. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

1,1’-Sulfonylbis(4-tert-butylbenzene) can be compared with other similar compounds such as:

    tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.

    iso-Butylbenzene: Another aromatic hydrocarbon with a different alkyl substitution pattern.

    sec-Butylbenzene: Similar to tert-butylbenzene but with a different structural arrangement of the butyl group.

What sets 1,1’-Sulfonylbis(4-tert-butylbenzene) apart is its sulfonyl functional group, which imparts unique chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

1-tert-butyl-4-(4-tert-butylphenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2S/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFHAXHQIHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280828
Record name 1,1'-sulfonylbis(4-tert-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-70-3
Record name NSC18866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-sulfonylbis(4-tert-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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